molecular formula C13H12BrN3O2 B8316791 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester

3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester

Cat. No.: B8316791
M. Wt: 322.16 g/mol
InChI Key: OWMQPEKINFKZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester: is a complex organic compound that features both aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-(2-bromo-pyridin-4-ylamino)-benzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like tin(II) chloride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester
  • 3-Amino-4-(2-chloro-pyridin-4-ylamino)-benzoic acid methyl ester
  • 3-Amino-4-(2-bromo-pyridin-3-ylamino)-benzoic acid methyl ester

Uniqueness

The unique combination of the amino group, bromine atom, and the specific positioning on the aromatic rings makes 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester particularly interesting. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications.

Properties

Molecular Formula

C13H12BrN3O2

Molecular Weight

322.16 g/mol

IUPAC Name

methyl 3-amino-4-[(2-bromopyridin-4-yl)amino]benzoate

InChI

InChI=1S/C13H12BrN3O2/c1-19-13(18)8-2-3-11(10(15)6-8)17-9-4-5-16-12(14)7-9/h2-7H,15H2,1H3,(H,16,17)

InChI Key

OWMQPEKINFKZTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2=CC(=NC=C2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2-Bromo-pyridin-4-ylamino)-3-nitro-benzoic acid methyl ester 3 (6 g; 17 mmol) was dissolved in MeOH (200 ml) and Raney-nickel (0.6 g; 4.5 mmol) was added and subsequently hydrogenated under an atmosphere of H2 for 3 h. LCMS showed full conversion and the reaction mixture was filtered through a bed of Celite to remove the catalyst. Thorough washing with MeOH followed by evaporation of the solvent under educed pressure gave 4 as a brown solid. Yield 3.2 g; 60%. The product identity was confirmed by NMR and LCMS and taken for the next step.
Quantity
6 g
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200 mL
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0.6 g
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catalyst
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Name

Synthesis routes and methods II

Procedure details

Quantity
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